Shiraiachrome A

Description

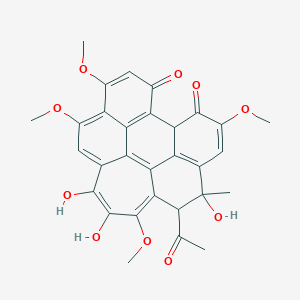

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZXESCNYAMPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924912 | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124709-39-3 | |

| Record name | Shiraiachrome A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Natural Occurrence and Biosynthetic Origins of Shiraiachrome a

Fungal Sources and Ecological Context of Shiraiachrome A Production

This compound is produced by a select group of fungi, often found in specific ecological niches. Understanding these fungal producers and their environments is crucial for comprehending the natural role of this compound.

The primary and most well-documented producer of this compound is the fungus Shiraia bambusicola. nih.govontosight.aifrontiersin.org This fungus is a parasite found on various species of bamboo, particularly in the temperate regions of China and Japan. nih.govfrontiersin.org It forms noticeable pinkish stromata, which are masses of fungal tissue, on the branches of living bamboo plants. nih.gov The production of this compound, along with other related hypocrellin compounds, has been quantified in the fruiting bodies of S. bambusicola. For instance, one study reported that the fruiting bodies of S. bambusicola BJTC HOU999 contained 4.99 mg/g of this compound. nih.gov

S. bambusicola is not only a parasite but also an important component of traditional Chinese medicine, where its fruiting bodies have been used for various therapeutic purposes. frontiersin.org The fungus's growth on bamboo causes a condition sometimes referred to as "bamboo rot," highlighting its pathogenic relationship with its host. ontosight.aifrontiersin.org The production of secondary metabolites like this compound is likely a key aspect of its parasitic lifestyle and interaction with the bamboo host.

Beyond the parasitic S. bambusicola, other fungal strains, including endophytic fungi, have been identified as producers of this compound and related compounds. Endophytic fungi live within the tissues of plants without causing any apparent harm, and they are recognized as a rich source of bioactive natural products. swinburne.edu.aunih.gov

Research has shown that some endophytic fungi isolated from bamboo tissues can produce hypocrellins, the family of compounds to which this compound belongs. nih.gov For example, a strain designated as Shiraia sp. SUPER-H168, isolated from bamboo, was found to produce hypocrellin A. nih.gov While this specific example doesn't explicitly mention this compound, it points to the potential of related endophytic fungi to synthesize this class of molecules.

Furthermore, a novel fungus, Shiraia sp. Slf14, isolated from the leaves of Huperzia serrata, has been shown to produce not only hypocrellins A and B but also hypocrellin C. nih.gov This discovery expands the known ecological niches for hypocrellin-producing fungi beyond bamboo. The ability of these endophytic fungi to produce such compounds suggests a complex evolutionary relationship and potential horizontal gene transfer of the biosynthetic gene clusters.

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species/Strain | Host/Source | Compound(s) Produced | Reference |

|---|---|---|---|

| Shiraia bambusicola BJTC HOU999 | Bamboo | This compound, Hypocrellin A, Hypocrellin B | nih.gov |

| Rubroshiraia bambusae BJTC HOU1000 | Bamboo | This compound, Hypocrellin A, Hypocrellin B | nih.gov |

| Shiraia sp. SUPER-H168 | Bamboo tissue | Hypocrellin A | nih.gov |

| Shiraia sp. Slf14 | Huperzia serrata (leaves) | Hypocrellin A, Hypocrellin B, Hypocrellin C | nih.gov |

Shiraia bambusicola as a Primary Producer

Molecular and Enzymatic Pathways of this compound Biosynthesis

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. It begins with the formation of a polyketide backbone, which then undergoes several modifications to yield the final perylenequinone structure.

The foundation of this compound's structure is a polyketide, a class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govwikipedia.org PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a long poly-β-keto chain. nih.govplos.org

In the biosynthesis of perylenequinones like this compound, a type I PKS is responsible for creating the initial polyketide chain. nih.gov This linear chain then undergoes a series of cyclization and aromatization reactions to form a naphthalene-based intermediate, such as 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.gov

A critical step in the formation of the characteristic pentacyclic perylenequinone core is the oxidative coupling of two naphthalene-derived monomers. rsc.orgrsc.org This process is catalyzed by specific oxidase enzymes. Research on related perylenequinones has revealed the involvement of a berberine (B55584) bridge enzyme-like oxidase and a laccase-like multicopper oxidase in this double coupling reaction. rsc.orgrsc.org These enzymes facilitate the formation of carbon-carbon bonds between the two naphthol units, creating the highly conjugated perylenequinone system. rsc.orgrsc.org

In some related biosynthetic pathways, cytochrome P-450 enzymes have also been shown to catalyze the oxidative biaryl coupling of naphthalene (B1677914) precursors to form a hexahydroxyperylenequinone. nih.gov This highlights the diversity of enzymatic strategies employed by different organisms to construct the perylenequinone scaffold.

The three-dimensional structure of this compound is complex, featuring both helical chirality (atropisomerism) due to the non-planar perylenequinone core and multiple stereogenic centers. nih.govresearchgate.net The biosynthesis of this molecule involves precise control over its stereochemistry.

The formation of the seven-membered ring in this compound is thought to occur via an intramolecular aldol (B89426) cyclization. nih.govnih.gov The stereochemical outcome of this reaction is believed to be directed by the pre-existing axial chirality of the biaryl axis in a precursor molecule. nih.govnih.gov This concept, termed dynamic stereochemical transfer, suggests that the helical stereochemistry of an intermediate dictates the configuration of the newly formed stereocenters in the seven-membered ring. nih.gov

Oxidative Coupling Mechanisms in the Assembly of the Pentacyclic System

Factors Influencing this compound Production in Fungal Cultures

The production of this compound and related perylenequinones in fungal cultures is not static; it is significantly influenced by a range of environmental and nutritional factors. mdpi.comresearchgate.net Optimizing these conditions is a key strategy for improving the yield of these complex secondary metabolites, which are often produced in low quantities under standard laboratory settings. researchgate.net Key factors that have been studied for their impact on the biosynthesis of these compounds include the composition of the culture medium and the presence or absence of light. nih.govfigshare.com

The choice of substrate and the availability of specific nutrients are critical determinants of secondary metabolite production in fungi. rsdjournal.org For fungi that produce perylenequinones, both solid-state and submerged liquid fermentation methods have been explored, with the nutritional composition of the medium directly affecting the yield and type of compounds produced.

Solid-fermentation studies on a Shiraia-like fungal strain (MSX60519) revealed that the choice of medium dictates the class of perylenequinone produced. nih.govacs.org Cultures grown on a rice-based medium showed enhanced production of hypocrellins, a closely related class of compounds. nih.govfigshare.comacs.org Conversely, when the same fungus was cultivated on an oatmeal medium, there was an increased production of hypomycins, which are structurally related to hypocrellins. nih.govfigshare.comacs.org

In submerged liquid cultures, Shiraia bambusicola can utilize a wide variety of carbon sources, such as glucose, sucrose, and maltose, as well as various nitrogen sources for growth and metabolite production. tandfonline.com Research aimed at optimizing the production of Hypocrellin A, a compound often co-produced with this compound, identified a specific liquid medium formulation that yielded significant results. sut.ac.th This demonstrates the high sensitivity of the biosynthetic machinery to the nutritional environment.

Table 1: Effect of Culture Medium on Perylenequinone Production

| Culture Medium | Predominant Compound Class Produced | Fungal Strain | Reference |

|---|---|---|---|

| Rice (Solid-State) | Hypocrellins | Shiraia-like sp. MSX60519 | nih.gov, acs.org |

| Oatmeal (Solid-State) | Hypomycins | Shiraia-like sp. MSX60519 | nih.gov, acs.org |

| Cheerios (Solid-State) | Lower production vs. Rice/Oatmeal | Shiraia-like sp. MSX60519 | nih.gov |

Light is a critical environmental factor that acts as a significant elicitor for the biosynthesis of perylenequinones, including this compound. nih.govfigshare.com Its presence, duration, and even wavelength can dramatically influence the production yields of these photoactivated compounds.

Studies have shown that light exposure is an essential factor for the enhanced biosynthesis of ent-shiraiachrome A and hypocrellin. nih.govfigshare.comresearchgate.net Cultures of a Shiraia-like fungus incubated under a 12-hour light and 12-hour dark cycle, or under continuous exposure to LED light, yielded optimal production of these compounds. nih.gov In stark contrast, cultures grown in complete darkness exhibited significantly reduced production. nih.gov

The specific wavelength of light also plays a role. Research on a Shiraia species found that exposure to red LED light could maximize the production of related perylenequinones, increasing the yield by two to over three times that of the dark control. nih.gov Furthermore, light intensity is a key variable; lower intensity light (200–400 lux) was shown to up-regulate biosynthesis, whereas higher intensity light (600–800 lux) had a negative effect on fungal growth and decreased production. nih.gov While the majority of evidence points to light as a positive stimulus, one study noted that higher hypocrellin production was observed in dark conditions, indicating that the precise effect of light can be complex and may vary between different fungal strains or culture conditions. nih.gov

Table 2: Influence of Light Conditions on Perylenequinone Biosynthesis

| Light Condition | Effect on Yield | Compound(s) | Reference |

|---|---|---|---|

| 12:12 h Light:Dark Cycle | Optimal Production | ent-shiraiachrome A, Hypocrellin | nih.gov |

| Continuous LED Light | Optimal Production | ent-shiraiachrome A, Hypocrellin | nih.gov |

| Complete Darkness | Significantly Reduced Production | Photoactivated Perylenequinones | nih.gov |

| Red LED Light | Maximized Production (2-3x vs. dark) | Hypocrellins | nih.gov |

| Low Intensity (200-400 lux) | Up-regulated Biosynthesis | Hypocrellins | nih.gov |

Impact of Culture Medium and Nutritional Conditions

Heterologous Expression Systems for Investigating this compound Biosynthesis

Investigating the intricate biosynthetic pathways of complex fungal secondary metabolites like this compound often presents significant challenges. The native fungal producers may grow slowly, be difficult to manipulate genetically, or produce the target compound in very low quantities under laboratory conditions. mdpi.com Heterologous expression has emerged as a powerful and indispensable tool to circumvent these issues. wikipedia.orgnih.gov This strategy involves transferring the entire biosynthetic gene cluster (BGC)—the set of genes responsible for producing a specific metabolite—from the native organism into a more tractable host organism. mdpi.com

This approach serves several key purposes in the study of this compound biosynthesis. It can confirm the function of the genes within the BGC, elucidate the roles of individual enzymes in the biosynthetic pathway, and generate novel derivatives of the natural product through genetic engineering. rsc.org Common host systems for expressing fungal BGCs include bacteria like E. coli and other fungi, such as Saccharomyces cerevisiae or filamentous fungi like Aspergillus nidulans and Aspergillus oryzae. mdpi.com

A pertinent example that highlights the power of this technique for the perylenequinone class is the successful heterologous biosynthesis of elsinochrome A. rsc.org Researchers transferred the complete 27-kbp gene cluster responsible for its production into an engineered Aspergillus nidulans strain. rsc.org This not only resulted in the production of elsinochrome A but also allowed the researchers to identify the function of a novel enzyme, a flavin-dependent monooxygenase, which is crucial for a key step in forming the perylenequinone core structure. rsc.org Such an approach is directly applicable to investigating the this compound pathway, offering a clear strategy to identify the specific enzymes responsible for its unique structure and to potentially engineer strains for higher production yields.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 162791 |

| ent-shiraiachrome A | 146206013 |

| Hypocrellin | 101344265 |

| Hypocrellin A | 6437941 |

| Hypocrellin B | 102508890 |

| Hypomycin E | N/A |

Synthetic Methodologies and Chemical Modifications of Shiraiachrome a

Total Synthesis Strategies for Shiraiachrome A

The total synthesis of this compound and related perylenequinones like Hypocrellin A has been achieved through multi-step sequences. These synthetic routes often feature key reactions to construct the complex, stereochemically rich core of the molecule.

A pivotal strategy in the synthesis of the this compound core is the use of an intramolecular 1,8-diketone aldol (B89426) cyclization to form the distinctive seven-membered ring. nih.govacs.orgnih.gov This type of cyclization is relatively rare for forming seven-membered rings from acyclic precursors but has been successfully employed in this context. nih.govacs.org

The general approach involves a common precursor containing a 1,8-diketone functionality attached to the perylenequinone framework. nih.govacs.org The cyclization is initiated by a base, such as lithium hexamethyldisilazide (LiHMDS), which promotes the formation of an enolate that then attacks the second ketone intramolecularly. nih.gov This key step establishes the carbocyclic ring fused to the perylenequinone system.

Researchers have studied these intramolecular 1,8-diketone aldol reactions to create the specific relative stereochemistries found in this compound and Hypocrellin. nih.govfigshare.com By carefully selecting the reaction conditions, including the base used, excellent diastereoselectivity can be achieved. nih.govnih.govfigshare.com For instance, model studies have demonstrated the feasibility and stereochemical outcome of this aldol reaction, confirming it as an efficient method for installing the seven-membered ring stereoselectively. nih.govacs.org

Achieving stereochemical control is a significant challenge in the synthesis of this compound due to its multiple stereocenters and axial chirality. The perylenequinone core is characterized by a helically chiral pentacyclic system, which can exist in two atropisomeric forms (P or M helicity). researchgate.netnih.gov This existing axial chirality in the precursor is a critical element for controlling the stereochemistry of the subsequent reactions. researchgate.net

In a key synthetic approach, the stable helical stereochemistry of the perylenequinone intermediate is used to direct the stereochemical outcome of the crucial 1,8-diketone aldol cyclization. nih.gov This process, known as dynamic stereochemical transfer, dictates the configuration of the newly formed stereocenters in the seven-membered ring. nih.gov The geometry of the enolate formed during the aldol reaction, in combination with the pre-existing helical chirality of the perylenequinone, controls the formation of the specific diastereomer required for the natural product. nih.gov

Diastereoselective Intramolecular 1,8-Diketone Aldol Cyclization Approaches

Semisynthesis and Derivatization of this compound

Semisynthesis and derivatization provide pathways to novel analogs of this compound that are not readily accessible through total synthesis or natural isolation. These approaches use the natural product or a closely related biosynthetic precursor as a starting material for chemical modification.

Modifications to the core structure of this compound have been explored to generate novel perylenequinone analogs. One approach involves altering the key intramolecular aldol cyclization reaction. For example, by using hindered bases like triphenylamine (B166846) in conjunction with silazide bases, the reaction pathway can be shifted from the typical acetate (B1210297) enolate formation. This modification leads to the formation of a nine-membered aldol product instead of the seven-membered ring found in the natural product. nih.govacs.orgnih.gov This provides an avenue to interesting non-natural perylenequinones with expanded ring systems. acs.org

Additionally, fermentation studies have led to the discovery of new perylenequinones, such as ent-shiraiachrome A, the enantiomer of the parent compound. acs.org The ability to generate such precursors through biosynthesis opens up possibilities for using them as starting points for semisynthetic modifications to create a wider range of analogs.

The biological activity of natural products can often be tuned and improved through targeted chemical modifications. scripps.edu For perylenequinones, which are known for their photodynamic activity, structural modifications can influence their efficacy and specificity. researchgate.net While specific derivatization studies on this compound to enhance activity are not extensively detailed in the provided sources, general principles of chemical modification are well-established.

These modifications can include altering functional groups on the perylenequinone core or the side rings. The goal of such changes is often to improve properties like stability, solubility, or interaction with biological targets. mdpi.combiorxiv.org For example, in related compounds, derivatization is pursued to create analogs with potentially enhanced or more selective photocytotoxic effects against cancer cells, while minimizing dark toxicity. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies of Shiraiachrome a and Its Analogs

Methodological Frameworks for Shiraiachrome A SAR Investigations

The elucidation of SAR for this compound relies on a combination of empirical testing of analogs and advanced computational techniques. This dual approach allows for the systematic modification of the chemical structure and the rationalization of observed activity changes at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to create a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov QSAR models correlate physicochemical properties or theoretical molecular descriptors of chemicals with their activities, such as enzyme inhibition or cytotoxicity. wikipedia.orgfarmaciajournal.com This methodology is foundational for predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.comnih.gov

For the perylenequinone class of compounds, including this compound, SAR studies focus on how modifications to the core structure and its side chains impact biological outcomes. gardp.org While a specific, publicly documented QSAR regression model for this compound is not extensively detailed, the principles of QSAR are applied through the systematic synthesis and evaluation of analogs. nih.gov Researchers analyze trends where specific structural changes—such as the addition or removal of hydroxyl groups, modifications to side chains, or alterations in stereochemistry—lead to measurable differences in anti-angiogenic, cytotoxic, or antiviral effects. nih.govdntb.gov.ua These qualitative and semi-quantitative analyses form the basis for understanding the pharmacophore and are essential precursors to building a robust QSAR model. mdpi.com

Computational chemistry and molecular modeling are indispensable tools for understanding the three-dimensional basis of a molecule's biological activity. kallipos.gramazon.com These methods provide insights into how a ligand, such as this compound, interacts with its biological targets, which is crucial for interpreting SAR data. fiveable.me

Techniques like molecular docking are used to predict the preferred orientation of this compound and its analogs when bound to a target protein, such as protein kinase C (PKC) or viral proteins. nih.govnih.gov Docking simulations can calculate a binding affinity score, helping to explain why certain analogs are more potent than others. nih.gov For example, modeling studies can reveal key hydrogen bonds or hydrophobic interactions between the perylenequinone scaffold and the amino acid residues in a receptor's active site. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be employed to study the movement and conformational flexibility of both the compound and its target protein over time. conicet.gov.arelifesciences.orgnih.gov This provides a dynamic view of the binding process and can highlight the importance of specific conformational states for activity. conicet.gov.arelifesciences.org These computational approaches are critical for elucidating the structural and stereochemical requirements for biological activity, guiding the rational design of new derivatives with enhanced potency or selectivity. kallipos.grresearchgate.net

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses

Identification of Key Pharmacophores for Anti-angiogenic Activity

The anti-angiogenic activity of this compound and related natural products is a significant area of research. dntb.gov.uamdpi-res.com A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For anti-angiogenic effects, SAR studies point to the perylenequinone core as the primary pharmacophoric element.

SAR Correlates for Cytotoxic and Antiviral Effects

Systematic studies involving synthetic analogs of this compound have been instrumental in mapping the structural requirements for cytotoxicity and antiviral activity. nih.gov A key study synthesized a series of new perylene (B46583) derivatives related to this compound and Calphostin C and evaluated their biological activities. nih.gov

The findings from this research provide clear SAR correlates:

Cytotoxicity: The cytotoxic potency was found to be highly dependent on the structure of the side chains. ddtjournal.com Specifically, analogs 11 and 12 were identified as potent cytotoxic agents against several solid tumor cell lines, including HCT-8 (colon), RPMI-7951 (melanoma), and TE-671 (rhabdomyosarcoma). nih.gov This indicates that the specific nature of the substituents at these positions is a critical determinant of anticancer activity.

Antiviral Activity: In contrast, strong antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) was associated with different structural modifications. Analogs 24 and 26 demonstrated the most potent antiviral effects. nih.gov This divergence suggests that the pharmacophores for cytotoxic and antiviral activities are distinct, allowing for the potential to optimize for one effect over the other.

Protein Kinase C Inhibition: The study also identified compound 10 as an inhibitor of protein kinase C (PKC), an enzyme implicated in various cellular signaling pathways, including cell growth and proliferation. nih.gov

These findings underscore that subtle changes to the perylenequinone scaffold can lead to significant shifts in biological activity profiles, a principle that is central to medicinal chemistry. gardp.org

Influence of Stereochemistry, Tautomerism, and Conformational Dynamics on Biological Activity

The biological activity of a molecule is not solely defined by its chemical formula and connectivity but is profoundly influenced by its three-dimensional structure and dynamic behavior in solution. conicet.gov.arbiorxiv.org

Stereochemistry, the 3D arrangement of atoms, is critical for biological function, as enzymes and receptors are chiral environments. mdpi.comnumberanalytics.comnih.gov Perylenequinones like this compound can possess axial chirality due to restricted rotation around the biaryl axis, leading to atropisomers. NMR studies have been used to investigate this aspect, and the structure of this compound has been revised to M(R),14S,16S. researchgate.net This specific stereoconfiguration is crucial because it dictates the precise shape of the molecule, which must be complementary to its biological target for effective binding and activity. mdpi.com Different stereoisomers of a drug can exhibit vastly different potencies and pharmacological effects. numberanalytics.comnih.gov

Tautomers are isomers of a compound which differ only in the position of protons and electrons. frontiersin.org The perylenequinone skeleton of this compound undergoes keto-enol tautomerism, a dynamic equilibrium between two forms. researchgate.netresearchgate.net This process is fast on the NMR timescale and involves the hydroxyl protons and adjacent carbonyl groups. researchgate.net Tautomerism can significantly impact a drug's properties because it can change a molecule's hydrogen bonding capacity; for example, by converting a hydrogen bond donor into an acceptor. frontiersin.orgnumberanalytics.com This dynamic equilibrium means that this compound exists as a mixture of tautomers in solution, and the relative population of each can be influenced by the local environment, such as the polarity of a solvent or a protein's binding pocket. numberanalytics.comchemrxiv.org The ability to exist in different tautomeric forms may be crucial for its ability to interact with multiple biological targets.

Conformational dynamics refers to the flexibility of a molecule and its ability to adopt different shapes through the rotation of single bonds. conicet.gov.arnih.gov For this compound, the seven-membered ring is not static but adopts a flexible twist-boat conformation. researchgate.net Furthermore, the entire perylenequinone system exhibits atropisomeric interconversion, a process where the molecule flips between two chiral conformations. researchgate.net This intrinsic flexibility is an evolvable trait that can be essential for function, allowing the molecule to adapt its shape to fit into a binding site—a process often described as "induced fit." conicet.gov.arelifesciences.org Understanding these dynamics is critical, as the biologically active conformation may not be the lowest energy state in solution. biorxiv.org

Pharmacological and Biological Activity Profiling of Shiraiachrome a

Anti-Angiogenic Efficacy of Shiraiachrome A

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and rheumatoid arthritis. This compound has demonstrated notable anti-angiogenic properties through various models of study.

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

The fundamental processes of angiogenesis involve the proliferation, migration, and differentiation of endothelial cells. Research shows that this compound effectively inhibits these key steps in human microvascular endothelial cells (HMEC). nih.gov The compound was found to impede the proliferation, movement, and alignment of these cells into tube-like structures in a dose-dependent manner. nih.gov

The inhibitory concentrations for these effects have been quantified, highlighting the compound's potency. nih.gov

| Inhibitory Action | Cell Type | IC₅₀ Value (μM) |

|---|---|---|

| Proliferation | HMEC | 2.1 ± 0.36 |

| Migration | HMEC | 1.97 ± 0.44 |

| Tube Formation | HMEC | 1.65 ± 0.59 |

Data sourced from study on the anti-angiogenic effects of this compound. nih.gov

Mechanistic studies suggest that this compound exerts these effects by suppressing the autophosphorylation of four different receptor tyrosine kinases (RTKs), with IC₅₀ values for this suppression ranging from 2.2 to 4.3 μM. nih.gov This action blocks the signaling pathways stimulated by growth factors, which are essential for angiogenesis. nih.gov

Suppression of de novo Microvessel Formation in ex vivo and in vivo Models

Beyond its effects on individual endothelial cells, this compound has been shown to prevent the formation of new blood vessels in more complex biological systems. In an ex vivo model using rat aorta cultures, the compound successfully inhibited the sprouting of new microvessels. nih.gov

Furthermore, its anti-angiogenic capabilities were confirmed in the chick embryo chorioallantoic membrane (CAM) assay, a widely used in vivo model to study blood vessel formation. nih.govmdpi-res.com In this assay, this compound demonstrated a clear ability to suppress the development of new microvessels. nih.gov These findings in both ex vivo and in vivo models corroborate the cellular-level data and solidify the standing of this compound as a potent anti-angiogenic agent. nih.gov

Antiproliferative and Cytotoxic Activities of this compound

Perylenequinone compounds, the class to which this compound belongs, are recognized for their cytotoxic properties against various cancer cells.

Broad-Spectrum Cytotoxicity Against Various Human Cancer Cell Lines

This compound is part of a family of natural products, including hypocrellins and elsinochromes, that exhibit significant cytotoxic and antiproliferative activities. caymanchem.comrsc.org While extensive data on this compound specifically is limited, related perylenequinone derivatives have shown efficacy against a range of human cancer cell lines, with IC₅₀ values reported to be between 4.5 μM and 22.9 μM. caymanchem.com For instance, the related compound Hypocrellin B has been shown to decrease the viability of MDA-MB-231 breast cancer cells and induce apoptosis when activated by ultrasound. rsc.org The demonstrated anti-angiogenic activity of this compound also points towards its potential as an anticancer agent, as restricting tumor blood supply is a key strategy in cancer therapy. nih.gov

Antiviral Spectrum of this compound

The perylenequinone class of compounds has also been investigated for its antiviral capabilities.

Activity Against Herpes Simplex Virus Types 1 and 2 (HSV-1, HSV-2)

This compound and its related compounds are noted for their antiviral properties. nih.gov Specifically, compounds structurally similar to this compound, such as hypocrellins, have demonstrated activity against Herpes Simplex Virus (HSV). scielo.sa.crnih.gov The antiviral action of this class of compounds is a subject of ongoing research. Studies on other natural extracts have shown that they can inhibit HSV by preventing the virus from attaching to and penetrating host cells. scielo.brchem960.com α-Hydroxytropolones, for example, have shown potent activity against both HSV-1 and HSV-2, including strains resistant to conventional antiviral drugs. nih.gov This suggests that perylenequinones like this compound may serve as valuable lead compounds for the development of new anti-herpes agents. scielo.sa.cr

Evaluation as a Potential SARS-CoV-2 Entry Inhibitor

This compound has been identified as a potential inhibitor of SARS-CoV-2 entry into host cells. researchgate.net Research has shown that this perylenequinone compound can block the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.net This interaction is a critical step for the virus to enter and infect human cells. frontiersin.orgnih.gov

Studies using pseudotyped SARS-CoV-2 have demonstrated the inhibitory effects of this compound. researchgate.net In one such study, this compound, referred to as compound 4, exhibited an IC50 value of 0.038 μM against pseudotyped SARS-CoV-2 infection in 293T-ACE2 cells. researchgate.net Furthermore, it was also found to be active against live SARS-CoV-2 (isolate Wuhan-Hu-1) with an EC50 value of 0.22 μM. researchgate.net These findings suggest that this compound acts as a direct-acting antiviral by targeting the viral S protein. researchgate.netnih.gov

The mechanism of inhibition involves the binding of this compound to the RBD of the S protein, which in turn prevents the S protein from binding to the ACE2 receptor on the host cell surface. researchgate.net This disruption of the virus-receptor interaction effectively blocks the entry of the virus into the cell. researchgate.netfrontiersin.org Molecular docking studies have further supported the binding of this compound to the S protein's RBD. researchgate.net

Table 1: Inhibitory Activity of this compound against SARS-CoV-2

| Assay Type | Cell Line | Virus Type | Measurement | Value |

|---|---|---|---|---|

| Pseudotyped Virus Infection | 293T-ACE2 | Pseudotyped SARS-CoV-2 | IC50 | 0.038 μM |

| Live Virus Infection | Vero E6 | Live SARS-CoV-2 | EC50 | 0.22 μM |

Data sourced from Li et al., 2021. researchgate.net

Protein Kinase C (PKC) Inhibitory Properties of this compound

This compound is recognized as an inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. nih.govnih.gov The inhibitory activity of perylenequinones like this compound is linked to their unique helical structure. nih.govresearchgate.net

The PKC family of kinases plays a significant role in intracellular signal transduction, influencing processes such as cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.org Consequently, inhibitors of PKC are of interest for their potential therapeutic applications, including in cancer treatment. nih.govdntb.gov.ua

Research has indicated that the stereochemistry of perylenequinones is a crucial factor in their PKC inhibitory activity. nih.gov Specifically, a direct correlation has been observed between the helical chirality of these compounds and their ability to inhibit PKC. nih.gov While specific IC50 values for this compound's PKC inhibition are not consistently reported across all studies, related perylenequinone derivatives have been synthesized and evaluated, demonstrating the potential of this class of compounds as PKC inhibitors. nih.govasm.org For instance, a synthesized derivative of this compound, compound 10, was identified as a PKC inhibitor. nih.gov The mechanism of PKC inhibition by compounds like Calphostin C, which is structurally related to this compound, is known to be light-dependent and highly selective. pancreapedia.orgrndsystems.com

Photodynamic Activity and Reactive Oxygen Species (ROS) Generation

This compound, like other perylenequinones, exhibits significant photodynamic activity. researchgate.netrsc.org This activity is characterized by the compound's ability to absorb light and, in the presence of oxygen, generate highly reactive oxygen species (ROS). acs.orgwikipedia.org ROS are molecules such as singlet oxygen (¹O₂) and superoxide (B77818) anion radical (O₂•⁻) that can induce cellular damage. mdpi.comsmw.ch

The photodynamic properties of these compounds make them potential candidates for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to destroy abnormal cells, such as cancer cells. www.nhs.ukcuni.cz The process involves the photosensitizer being excited by light to a higher energy state, which then transfers that energy to molecular oxygen, creating cytotoxic ROS. acs.orgcuni.cz

Mechanism of Photosensitization and Singlet Oxygen Production

The photosensitization process of this compound follows a well-established photochemical mechanism. fiveable.mephotobiology.info Upon absorption of light, the this compound molecule transitions from its ground state to an excited singlet state. fiveable.mefrontiersin.org Through a process called intersystem crossing, it can then convert to a longer-lived excited triplet state. fiveable.mefrontiersin.org

It is this excited triplet state of the photosensitizer that is crucial for the generation of singlet oxygen. horiba.comnih.gov The triplet-state this compound molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. horiba.comnih.gov This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), while the photosensitizer returns to its ground state, ready to absorb another photon. horiba.comnih.gov This is known as a Type II photosensitization mechanism. fiveable.me Singlet oxygen is a potent oxidizing agent that can react with and damage various biomolecules within cells, ultimately leading to cell death. nih.govnih.gov

Mechanistic Investigations of Shiraiachrome A S Biological Actions

Molecular Targets and Signaling Pathways

The biological effects of Shiraiachrome A are rooted in its ability to interact with and modulate specific molecular targets, thereby influencing critical signaling pathways. These pathways are integral to cellular functions and are often dysregulated in disease states. Research indicates that this compound's activity involves the direct or indirect modulation of protein kinases, which are pivotal enzymes in signal transduction. phcogrev.comfrontiersin.org

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a crucial role in cellular processes such as growth, differentiation, and metabolism. nih.gov The activation of RTKs is initiated by the binding of a signaling molecule, which leads to receptor dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain. nih.govnih.gov This autophosphorylation is a critical step that creates docking sites for downstream signaling proteins, thereby propagating the signal cascade. nih.gov

This compound has been identified as an inhibitor of this fundamental activation process. It is suggested to interfere with the autophosphorylation of RTKs, such as the vascular endothelial growth factor (VEGF) receptor. sciengine.com By preventing the receptor from phosphorylating itself, this compound effectively blocks the initiation of the downstream signaling cascade. vaia.com This inhibition can lead to a reduction in cell proliferation and survival, particularly in cells where RTK signaling is aberrantly activated.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a multitude of cellular signaling pathways, controlling processes like cell proliferation, differentiation, and apoptosis. tsijournals.comnih.gov The PKC family is divided into different isoforms, each with distinct tissue distributions, subcellular locations, and functions. nih.govmdpi.com

This compound has demonstrated the ability to inhibit Protein Kinase C. dntb.gov.ua The modulation of PKC activity is a key aspect of its mechanism. Different PKC isoforms can have opposing effects on cell fate; for instance, the activation of specific isoforms can promote cell differentiation, while others might trigger apoptosis. nih.gov The selective inhibition of particular PKC isoforms by compounds like this compound can therefore lead to very specific cellular outcomes. tsijournals.com For example, inhibiting a pro-survival PKC isoform could shift the cellular balance towards apoptosis.

Cellular proliferation and apoptosis (programmed cell death) are tightly regulated processes, and their balance is crucial for normal tissue homeostasis. oncotarget.com Signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, are central to regulating these events. phcogrev.comnih.govnih.gov

This compound interferes with these signaling cascades. Its inhibitory action on RTKs and PKC isoforms disrupts the signals that promote continuous proliferation. mdpi.com For example, by blocking RTK autophosphorylation, it can prevent the activation of the PI3K/Akt pathway, a critical pro-survival pathway. mdpi.com Furthermore, the induction of apoptosis is often linked to the activation of caspase enzymes. jcpjournal.orgnih.gov The signaling disruption caused by this compound can lead to the activation of these apoptotic pathways. There is a known coupling between apoptosis and compensatory proliferation signals in some biological contexts, though the precise nature of this compound's interference in this specific cross-talk requires further elucidation. nih.gov

Specific PKC Isoform Modulation

Redox-Mediated Mechanisms in this compound Activity

The biological actions of this compound are intricately linked to its influence on the cellular redox state. Redox-mediated mechanisms refer to the ways in which a compound exerts its effects by altering the balance between oxidants, such as reactive oxygen species (ROS), and antioxidants within a cell. This balance, known as redox homeostasis, is crucial for normal cellular function, and its disruption can trigger various physiological and pathological responses. Research into this compound suggests its activities are modulated through such pathways.

Many natural compounds, particularly polyphenols and quinones, exhibit a dual capacity to act as either antioxidants or pro-oxidants. frontiersin.orgnews-medical.net Their behavior often depends on the specific cellular context, including their concentration and the baseline oxidative stress level of the cell. frontiersin.org In normal, healthy cells, compounds like this compound may exhibit antioxidant properties, protecting against oxidative damage. ijomeh.eu Conversely, in cancer cells, which frequently exhibit elevated intrinsic ROS levels due to metabolic dysfunction, these same compounds can act as pro-oxidants. nih.gov This pro-oxidant activity can push the cellular oxidative stress past a toxic threshold, selectively inducing cell death in malignant cells.

A primary redox-mediated mechanism involves the generation of ROS. encyclopedia.pubtandfonline.com ROS are highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, that can inflict damage on DNA, proteins, and lipids when present in excess, leading to programmed cell death (apoptosis). frontiersin.orgnih.gov The chemical structure of this compound, which features a perylenequinone core, is susceptible to redox cycling. This process involves the compound being enzymatically reduced and then re-oxidized, a cycle that can generate superoxide anions and contribute to a significant increase in intracellular ROS levels.

The cellular response to oxidative stress is primarily governed by sophisticated signaling pathways, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a central regulator. encyclopedia.pub Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. encyclopedia.pub In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. encyclopedia.pubmdpi.com this compound has been associated with the modulation of the Nrf2 signaling pathway, although its precise role as an activator or inhibitor is a subject of ongoing investigation. dntb.gov.uamdpi-res.commdpi-res.com

Another critical component of the cellular antioxidant defense is the thioredoxin (Trx) system, which includes the enzyme thioredoxin reductase (TrxR). nih.govnih.gov TrxR is a key enzyme that maintains the reduced state of thioredoxin, which in turn reduces oxidized proteins and scavenges ROS. nih.gov Inhibition of TrxR disrupts this critical antioxidant system, leading to an accumulation of ROS and increased oxidative stress. Several natural products exert their anticancer effects by inhibiting TrxR. mdpi-res.com While direct inhibition of TrxR by this compound has not been definitively established, it represents a plausible redox-mediated mechanism of action given its chemical class.

While the prompt requested a data table, a comprehensive review of the available scientific literature did not yield specific quantitative data points (e.g., IC50 values for redox-related enzyme inhibition or specific measurements of ROS induction) for this compound's redox-mediated mechanisms. Therefore, an accurate and informative data table on this specific topic cannot be provided at this time.

Preclinical Therapeutic Potential and Disease Model Studies of Shiraiachrome a

Application in Angiogenesis-Related Pathologies

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and the progression of several diseases. Dysregulated angiogenesis is a hallmark of conditions such as cancer, rheumatoid arthritis, and diabetic retinopathy. Shiraiachrome A has demonstrated significant anti-angiogenic properties in preclinical studies, suggesting its potential as a therapeutic agent in these pathologies. researchgate.net

Cancer Therapy Development

The growth and metastasis of solid tumors are highly dependent on angiogenesis to supply nutrients and oxygen. Targeting this process is a key strategy in cancer therapy. This compound has been shown to inhibit several key steps in the angiogenic cascade in human microvascular endothelial cells (HMEC). researchgate.net

In vitro studies have demonstrated that this compound can inhibit the proliferation, migration, and tube formation of HMECs in a dose-dependent manner. researchgate.net These are all critical events for the formation of new blood vessels. Furthermore, the compound was found to suppress the formation of new microvessels in both a rat aorta culture model and the chick embryo chorioallantoic membrane (CAM) assay. researchgate.net

The mechanism underlying these anti-angiogenic effects appears to be the inhibition of receptor tyrosine kinases (RTKs). This compound suppressed the autophosphorylation of four different RTKs, which are crucial for initiating signaling pathways that lead to endothelial cell growth and proliferation. researchgate.net This blockade of growth factor-stimulated RTK autophosphorylation is a key aspect of its anti-angiogenic activity. researchgate.net

Table 1: In Vitro Anti-Angiogenic Activity of this compound on HMEC

| Biological Process | IC50 Value (µM) |

| Proliferation | 2.1 ± 0.36 |

| Migration | 1.97 ± 0.44 |

| Tube Formation | 1.65 ± 0.59 |

| Data from Tong et al., 2004. researchgate.net |

Management of Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation and joint destruction. nih.gov Angiogenesis plays a significant role in the pathogenesis of rheumatoid arthritis by contributing to the formation of the pannus, an invasive tissue that damages cartilage and bone. researchgate.net The traditional use of Shiraia bambusicola in Chinese folk medicine for treating rheumatoid arthritis prompted investigations into the anti-angiogenic effects of its constituents, such as this compound. researchgate.netfrontiersin.org

The demonstrated ability of this compound to inhibit angiogenesis provides a scientific rationale for its potential application in managing rheumatoid arthritis. researchgate.net By impeding the formation of new blood vessels in the synovial tissue, this compound could potentially reduce inflammation and joint damage associated with the disease. researchgate.netfrontiersin.org

Treatment of Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness and is characterized by damage to the blood vessels of the retina. nih.gov In its advanced stages, abnormal new blood vessels grow on the surface of the retina, a process known as neovascularization, which can lead to vision loss. nih.govfda.gov The anti-angiogenic properties of this compound make it a candidate for investigation in the treatment of this condition. researchgate.net By inhibiting the growth of these abnormal blood vessels, the compound could potentially halt the progression of diabetic retinopathy and preserve vision. researchgate.net

Evaluation in Antiviral Therapeutic Strategies

The exploration of natural products for antiviral properties is an ongoing area of research. Some studies have included this compound in screenings of natural compounds with potential antiviral activity. While specific preclinical studies detailing the precise mechanisms of this compound against various viruses are not extensively documented in the currently available literature, its inclusion in broad-spectrum antiviral research suggests a potential area for future investigation. mdpi.com The development of novel antiviral agents is crucial, and natural compounds like this compound represent a source for identifying new therapeutic leads. mdpi.commdpi.com

Exploration as a Photodynamic Therapeutic Agent

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells and other targeted cells. mdpi.commdpi.com Perylenequinones, the class of compounds to which this compound belongs, are known for their photosensitizing properties. wikipedia.orgmdpi.com Hypocrellins, another group of perylenequinones from Shiraia bambusicola, have been studied for their applications in PDT. nih.govfrontiersin.org

This compound, as a perylenequinone, is considered a photoactivated therapeutic agent. wikipedia.org Upon activation by light, these compounds can induce cellular damage, making them potential agents for PDT in cancer treatment and other applications. researchgate.netmdpi.com The mechanism of PDT involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, creating highly reactive singlet oxygen and other ROS, which then lead to localized cellular destruction. Further research is needed to fully elucidate the specific photodynamic capabilities and mechanisms of this compound.

Combination Therapies and Synergistic Effects of this compound

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment. This approach can enhance efficacy, reduce the likelihood of drug resistance, and may allow for lower doses of individual drugs, thereby reducing toxicity. A synergistic effect occurs when the combined effect of two drugs is greater than the sum of their individual effects.

While specific preclinical studies focusing on the synergistic effects of this compound in combination with other chemotherapeutic agents are not widely reported, the concept holds significant promise. For instance, combining an anti-angiogenic agent like this compound with conventional chemotherapy or targeted therapies could attack a tumor through multiple mechanisms. mdpi.com The anti-angiogenic action would restrict the tumor's blood supply, while the other agent directly targets cancer cells. There is also potential for synergistic effects when combining different natural products or a natural product with a conventional drug. nih.gov For example, studies have shown that other natural compounds can enhance the efficacy of chemotherapy drugs like cisplatin (B142131) and gefitinib. frontiersin.orgfrontiersin.org Future research could explore whether this compound exhibits similar synergistic properties.

Future Directions and Research Gaps in Shiraiachrome a Investigations

Unexplored Biological Activities and Therapeutic Indications

Initial studies have primarily focused on the anti-angiogenic properties of Shiraiachrome A, demonstrating its ability to inhibit the proliferation, migration, and tube formation of human microvascular endothelial cells. nih.gov This has positioned it as a potential therapeutic agent for diseases characterized by excessive blood vessel formation, such as cancer, rheumatoid arthritis, and diabetic retinopathy. nih.govresearchgate.net However, the full spectrum of its biological activities is likely broader.

Recent findings have indicated that this compound, along with a related compound, hypocrellin A, exhibits inhibitory activity against pseudotyped SARS-CoV-2 infection and live SARS-CoV-2 infection. acs.org This antiviral potential warrants more in-depth investigation, especially concerning its mechanism of action against various viruses.

Furthermore, given that other perylenequinones like phleichrome (B47256) possess phytotoxic and antimicrobial properties, exploring this compound's activity against a range of microbial pathogens could unveil new applications in agriculture or as an antimicrobial agent. oup.com The structural similarities to compounds like calphostin C, a protein kinase C inhibitor, also suggest that this compound might modulate other cellular signaling pathways, opening up possibilities for its use in other diseases. ddtjournal.com The diverse biological activities reported for compounds from the dandelion plant, which also include various phytochemicals, serve as an example of how a single natural source can yield compounds with a wide array of pharmacological effects that merit exploration. oup.com

Advancements in Synthetic Efficiency and Scalability

The current reliance on extraction from the fruiting bodies of Shiraia bambusicola presents a significant bottleneck for the large-scale production of this compound. researchgate.netnih.gov While mycelial cultures offer a promising alternative, the yields are often low. researchgate.netnih.gov Therefore, a critical area of future research is the development of more efficient and scalable synthetic and biosynthetic strategies.

Key research questions include:

Can the total synthesis of this compound be optimized for higher yields and fewer steps?

What are the key regulatory elements in the biosynthetic pathway that can be manipulated to enhance production in fungal cultures?

Can metabolic engineering or synthetic biology approaches be employed to create high-yielding microbial strains for industrial-scale fermentation?

Recent studies have begun to explore these questions. For instance, understanding the redox behavior of perylenequinones is crucial for developing stable and efficient synthetic routes. acs.orgresearchgate.net Additionally, co-culturing Shiraia species with other microorganisms, such as the bacterium Pseudomonas fulva, has been shown to enhance the production of related perylenequinones, a strategy that could be adapted for this compound. researchgate.net

Novel Delivery Systems for Enhanced Bioavailability and Target Specificity

Like many natural products, this compound may face challenges related to poor solubility, low bioavailability, and off-target effects. Developing novel drug delivery systems is crucial to overcoming these hurdles and maximizing its therapeutic efficacy.

Future research should focus on:

Nanoparticle-based delivery: Encapsulating this compound in liposomes, polymeric nanoparticles, or other nanocarriers could improve its solubility, protect it from degradation, and facilitate targeted delivery to disease sites. nih.govnih.gov

Microemulsions: These systems can enhance the solubilization of poorly water-soluble drugs and improve their absorption.

Targeted delivery systems: Conjugating this compound to ligands that bind to specific receptors on target cells (e.g., cancer cells) could increase its local concentration and reduce systemic toxicity. tau.ac.il

The development of such delivery systems has the potential to significantly improve the clinical translatability of this compound for various diseases. nih.gov

Comprehensive Omics-Based Studies to Elucidate Downstream Effects

To gain a deeper understanding of this compound's mechanism of action, comprehensive "omics"-based studies are essential. rd-connect.eu These high-throughput approaches can provide a global view of the molecular changes induced by the compound in cells and tissues.

Key areas for investigation include:

Transcriptomics: Analyzing changes in gene expression profiles (the transcriptome) following treatment with this compound can identify the signaling pathways and cellular processes it modulates. rd-connect.eu

Proteomics: Studying the proteome (the entire set of proteins) can reveal changes in protein expression and post-translational modifications, providing insights into the compound's direct and indirect targets. rd-connect.eu

Metabolomics: Examining the metabolome can uncover alterations in cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating data from these different omics platforms (multi-omics) can provide a holistic understanding of this compound's effects and help identify novel biomarkers for its activity. dntb.gov.uanih.gov Such studies have been instrumental in identifying novel risk genes and understanding disease pathogenesis in other contexts, highlighting their potential for drug discovery and development. nih.gov

Sustainable and Scalable Production of this compound through Bioreactors and Genetic Engineering

To meet the potential demand for this compound as a therapeutic agent, sustainable and scalable production methods are paramount. elsevier.combarry-callebaut.com Moving beyond laboratory-scale cultures to industrial bioreactors is a critical step.

Future research in this area should address:

Bioreactor optimization: Developing optimal fermentation conditions (e.g., medium composition, pH, temperature, aeration) in large-scale bioreactors to maximize the yield and purity of this compound.

Genetic engineering of producer strains: Identifying and manipulating the genes in the this compound biosynthetic cluster to enhance its production. This could involve overexpressing key enzymes or knocking out competing pathways.

Heterologous expression: Transferring the entire biosynthetic pathway for this compound into a more easily culturable and genetically tractable host organism, such as Saccharomyces cerevisiae or Escherichia coli.

Q & A

Q. What are the key synthetic strategies for constructing Shiraiachrome A’s core structure?

this compound’s synthesis relies on diastereoselective 1,8-diketone aldol cyclization to form its 7-membered carbon ring. Key methods include:

- Using hindered bases like lithium hexamethyldisilazide (LiHMDS) with additives (e.g., Ph₃N) to control enolate geometry (E- vs. Z-enolate) and stereochemistry .

- Optimizing reaction conditions (e.g., LiTMP•HBr vs. Li(SiPhMe₂)₂) to favor specific stereoisomers, as seen in the synthesis of hypocrellin analogs .

- Structural validation via X-ray crystallography and NMR (e.g., nOe experiments to confirm C14/C15 configurations) .

Q. How is this compound’s bioactivity assessed in preclinical studies?

Researchers evaluate its:

- Cytotoxicity : Testing against HCT-8, RPMI-7951, and TE-671 tumor cell lines using viability assays (e.g., MTT) .

- Antiviral activity : Measuring inhibition of HSV-1/HSV-2 replication via plaque reduction assays .

- Protein kinase C (PKC) inhibition : Employing enzymatic assays with purified PKC isoforms to determine IC₅₀ values .

Q. What analytical techniques are critical for characterizing this compound?

- High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY) for structural elucidation .

- X-ray crystallography to resolve stereochemical ambiguities in the 7-membered ring system .

- HPLC-PDA for purity assessment and monitoring synthetic intermediates .

Advanced Research Questions

Q. How do stereochemical discrepancies in this compound synthesis impact pharmacological outcomes?

- The E-enolate pathway (via LiHMDS/Ph₃N) produces 9-membered ring analogs (e.g., 12f) instead of the natural 7-membered structure, altering bioactivity .

- Contradictions arise when LiTMP•HBr generates the minor diastereomer (12d), which lacks the anti-HSV activity observed in the natural product. This highlights the need for stereochemical fidelity in synthesis to retain therapeutic potential .

Q. What computational tools resolve contradictions in proposed aldol cyclization mechanisms?

- Transition state modeling (e.g., MM2* calculations) predicts facial selectivity during enolate attack, explaining why hindered bases favor non-natural 9-membered rings .

- DFT studies compare strain energies in 7- vs. 9-membered intermediates, revealing that natural products (e.g., this compound) minimize dihedral angle strain (23–24° vs. 55° in model systems) .

Q. Why do certain synthetic conditions fail to replicate this compound’s natural configuration?

- Base sensitivity : Larger bases (e.g., Ph₃N) promote enolization at less acidic positions, leading to undesired products (e.g., 12f) despite computational predictions .

- Thermodynamic control : Atropisomerization equilibria (e.g., ent-3 → atrop-2) complicate isolation of the natural configuration, requiring kinetic trapping strategies .

Methodological Considerations

Q. How can researchers optimize aldol cyclization yields for this compound analogs?

- Additive screening : Co-bases like HBr improve stereoselectivity by modulating enolate geometry .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance lithium coordination, favoring desired transition states .

- Temperature gradients : Low temperatures (-78°C) stabilize reactive intermediates, reducing side reactions .

Q. What strategies address low bioactivity in synthetic this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.